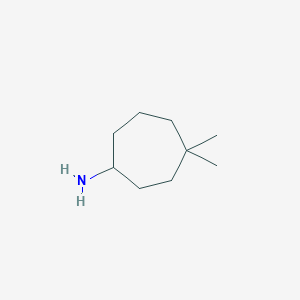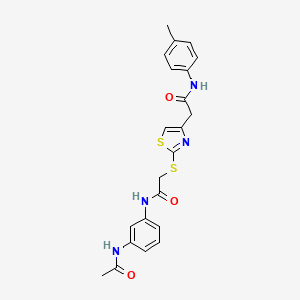![molecular formula C12H10N6O2S2 B2861902 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 892020-29-0](/img/structure/B2861902.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity, the type of reactions it undergoes, and the products formed.Physical And Chemical Properties Analysis
This includes studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition for Cancer Treatment
Glutaminase inhibitors, like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have shown promise in cancer therapy. A series of BPTES analogs were synthesized, aiming to identify compounds with potent glutaminase inhibitory activity and improved drug-like properties. One such analog demonstrated similar efficacy to BPTES in inhibiting the growth of P493 human lymphoma B cells both in vitro and in mouse xenograft models, suggesting potential applications in cancer treatment (Shukla et al., 2012).
Antimicrobial and Anti-enzymatic Potential
Derivatives of similar chemical structures have been investigated for their antimicrobial properties. A study on different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate revealed that certain compounds exhibited significant antibacterial activity against gram-negative and gram-positive bacteria, alongside anti-enzymatic potential, indicating a multifunctional aspect that could be explored for therapeutic applications (Nafeesa et al., 2017).
Insecticidal Activity
Research into novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcased the potential of these compounds in pest management. New derivatives were synthesized and assessed for their insecticidal efficacy, highlighting the versatility of thiadiazole-containing compounds in applications beyond human health, such as agriculture (Fadda et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Zukünftige Richtungen
This would involve a discussion on the potential applications of the compound, ongoing research, and areas where further study is needed.
Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S2/c1-7-15-17-11(22-7)14-9(19)6-21-12-18-16-10(20-12)8-2-4-13-5-3-8/h2-5H,6H2,1H3,(H,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCHYLVXCGFIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

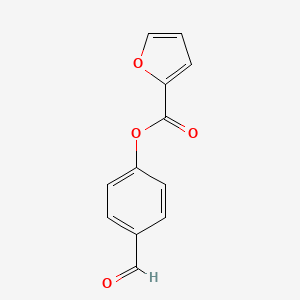
![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2861820.png)
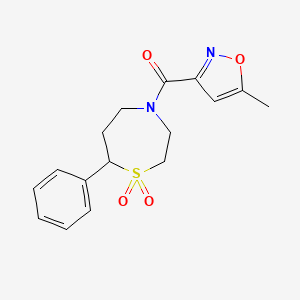
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)
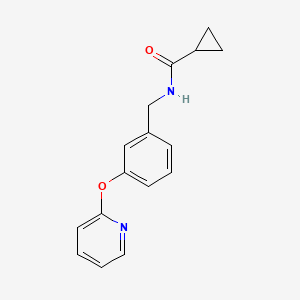
![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)
![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)
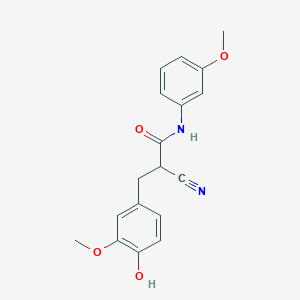
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)
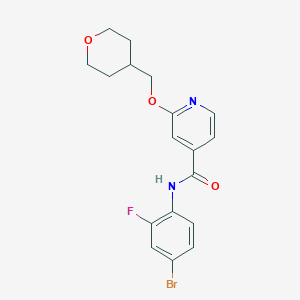
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide](/img/structure/B2861835.png)
![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)
